1-(1,3-Dioxolan-4-ylmethyl)piperazine
Description
1-(1,3-Dioxolan-4-ylmethyl)piperazine is a piperazine derivative featuring a 1,3-dioxolane ring attached via a methyl group to the piperazine nitrogen. The 1,3-dioxolane moiety is a five-membered oxygen-containing heterocycle, which confers unique electronic and steric properties. This structural motif may enhance solubility and metabolic stability compared to purely aromatic substituents, making it relevant for pharmaceutical and chemical applications.
Properties
CAS No. |
164331-63-9 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-(1,3-dioxolan-4-ylmethyl)piperazine |
InChI |
InChI=1S/C8H16N2O2/c1-3-10(4-2-9-1)5-8-6-11-7-12-8/h8-9H,1-7H2 |
InChI Key |
PNHUKNNXWPVYPN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2COCO2 |
Canonical SMILES |
C1CN(CCN1)CC2COCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Key Observations:
- Aryl vs. Heterocyclic Substituents : Aryl groups (e.g., chlorophenyl, methoxyphenyl) enhance receptor binding but may reduce solubility. The dioxolane group’s oxygen atoms could improve hydrophilicity, favoring blood-brain barrier penetration .
- Cytotoxicity : Bulky substituents (e.g., 4-chlorobenzhydryl) improve anticancer activity but may increase metabolic instability .
- Receptor Selectivity : Electron-withdrawing groups (e.g., -CF₃) enhance 5-HT₁B selectivity, while methoxy groups favor dopamine D2 binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparisons
Key Insights:
- logP : The dioxolane group likely reduces logP compared to aryl substituents, improving aqueous solubility.
- Applications: Piperazine derivatives with polar substituents are explored as organocatalysts, chelators, and neuroactive agents .
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